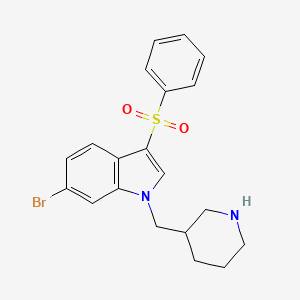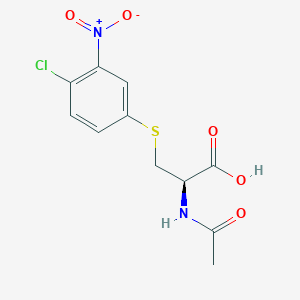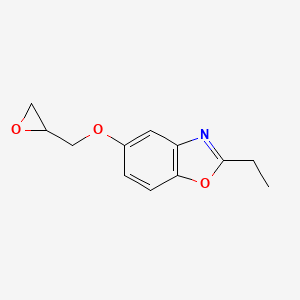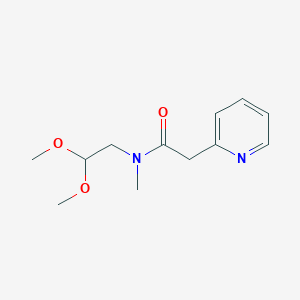
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: Attachment of the phenylsulfonyl group at the 3rd position using phenylsulfonyl chloride in the presence of a base such as pyridine.
Alkylation: Introduction of the piperidinylmethyl group at the 1st position through a nucleophilic substitution reaction using piperidinylmethyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a chlorine atom instead of bromine.
1H-Indole, 6-bromo-3-(methylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
The uniqueness of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
651334-92-8 |
|---|---|
Molecular Formula |
C20H21BrN2O2S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21BrN2O2S/c21-16-8-9-18-19(11-16)23(13-15-5-4-10-22-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,22H,4-5,10,12-13H2 |
InChI Key |
MBCBHPYTKMFZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)

![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)


![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
